Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate
Description
Properties
IUPAC Name |
methyl 5-(3-fluorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-9(7-13(16)17-2)6-12(15)10-4-3-5-11(14)8-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMPZTZIOBRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate typically involves multi-step organic reactions. One common method includes the esterification of 5-(3-fluorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 5-(3-fluorophenyl)-3-methyl-5-oxovaleric acid.
Reduction: Formation of 5-(3-fluorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ester group may undergo hydrolysis to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Findings and Implications
Fluorinated Aromatic Groups : The 3-fluorophenyl moiety consistently improves lipophilicity and metabolic stability across analogs, enhancing bioavailability .
Ester vs. Amide Functionality : Esters (e.g., furan/thiazole carboxylates) exhibit faster hydrolysis rates than amides, impacting drug half-life .
Heterocyclic Cores : Heterocycles like thiazole or imidazo-pyridazine introduce distinct electronic profiles, affecting target binding and solubility .
Synthetic Strategies : Catalytic methods (e.g., InCl₃ in ) and chiral precursors () are critical for constructing complex fluorinated architectures .
Biological Activity
Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interaction with various biological targets, synthetic routes, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C13H13F O3 and a molecular weight of approximately 238.25 g/mol. The presence of a fluorinated phenyl group enhances its biological activity and solubility, which is critical for pharmacological applications. The oxovalerate structure contributes to its lipophilicity, potentially improving its absorption and distribution in biological systems.
Anticancer Potential
Recent studies have indicated that this compound may exhibit anticancer properties. In vitro assays have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of quinoxaline have been evaluated for their cytotoxic effects against human cancer cell lines such as HepG2 and MCF-7, revealing promising results in terms of IC50 values (concentration required to inhibit cell growth by 50%) ranging from 2.1 to 9.8 µM .
Interaction with Biological Targets
The compound interacts with various biological targets, including cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. The fluorine atom in the aromatic ring may enhance metabolic stability and alter the compound's pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Comparative Analysis with Similar Compounds
A comparative study of this compound with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate | C13H13F O3 | Para-fluorophenyl group; potential differences in activity |
| Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate | C13H12ClF O3 | Contains chlorine; may exhibit different biological activities |
| Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate | C13H12Cl O3 | Lacks fluorine; serves as a control for biological studies |
The unique combination of the fluorinated phenyl group and oxovalerate structure in this compound may contribute to enhanced lipophilicity and biological activity compared to its counterparts.
Studies suggest that the mechanisms through which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. For example, compounds exhibiting similar structures have been shown to increase levels of pro-apoptotic markers such as caspase-3 and BAX while decreasing anti-apoptotic markers like Bcl-2 . This suggests that this compound could potentially induce apoptosis in cancer cells, warranting further investigation.
Case Studies
- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of similar oxovalerates have demonstrated significant inhibition of cancer cell lines, suggesting that this compound could follow suit.
- VEGFR Inhibition : Some derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), a target in cancer therapy. Results indicated varying degrees of inhibition, highlighting the need for structure-activity relationship (SAR) studies to optimize efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-(3-fluorophenyl)-3-methyl-5-oxovalerate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally related esters (e.g., ethyl 3-methyl-5-oxo-5-phenylvalerate) involves Claisen-Schmidt condensation or Michael addition reactions. Yields can be optimized by controlling stoichiometry, temperature (60–80°C), and catalyst selection (e.g., Lewis acids or organocatalysts). For example, Kobayashi et al. achieved ~67% yield under mild conditions using tert-butylamine as a base . Solvent polarity and reaction time adjustments are critical for minimizing side products like enol tautomers.
Q. How can the identity and purity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use H and C NMR to verify the fluorophenyl group (e.g., aromatic protons at δ 6.7–7.4 ppm with coupling constants ≈ 8–10 Hz) and ester carbonyl (δ ~170 ppm). Splitting patterns in H NMR can confirm methyl groups adjacent to the ketone .
- LCMS/HRMS : Confirm molecular ion peaks ([M+H]) and isotopic patterns (e.g., chlorine/fluorine signatures). For analogs, HRMS data with <2 ppm error ensures accurate mass validation .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Q. What safety protocols are essential when handling fluorinated intermediates like this compound?
- Methodological Answer : Fluorinated compounds require strict adherence to:
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas under acidic conditions).
- Waste Management : Segregate halogenated waste and use neutralization protocols (e.g., calcium carbonate for acidic residues) before disposal .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to model fluorophenyl ring disorder .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain. For example, Krishnamurthy et al. resolved thiazolo-pyrimidine analogs with R-factors <0.05 using SHELXTL .
- Twinned Data Handling : Apply twin law matrices in SHELXL to correct for pseudo-merohedral twinning, common in fluorinated crystals .
Q. How can contradictory NMR and computational data (e.g., DFT-predicted vs. experimental C shifts) be reconciled for this compound?
- Methodological Answer :
- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) and calculate C chemical shifts with implicit solvent models (e.g., PCM for DMSO).
- Error Analysis : Compare deviations (>3 ppm) to identify conformational flexibility (e.g., keto-enol tautomerism). Empirical corrections (e.g., scaling factors for carbonyl groups) may improve alignment .
- Dynamic NMR : Variable-temperature experiments can detect slow-exchange processes (e.g., rotamers) that DFT static models miss .
Q. What strategies are effective for designing bioisosteres of this compound with enhanced metabolic stability?
- Methodological Answer :
- SAR Analysis : Replace the ester group (e.g., with amides or oxazolidinones) to reduce esterase hydrolysis. For example, fluorophenyl oxazolidinone analogs showed improved stability in pharmacokinetic studies .
- Fluorine Scanning : Introduce additional fluorine atoms at meta/para positions to modulate lipophilicity (clogP) and CYP450 interactions .
- Protease Stability Assays : Use liver microsome models (human/rat) to quantify half-life improvements. LCMS-based metabolite ID (e.g., hydroxylation at methyl groups) guides further optimization .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical (in silico) and experimental LogP values for fluorinated analogs?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask (octanol/water) or HPLC-derived methods (e.g., ChromLogD).
- Computational Adjustments : Apply correction terms for fluorine’s electronegativity in software like MarvinSuite or ACD/Labs. For example, fluorine’s -I effect may reduce LogP by 0.2–0.5 units, depending on substitution .
- Statistical Validation : Use linear regression (R >0.85) to validate in silico models against a dataset of 10–15 analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
